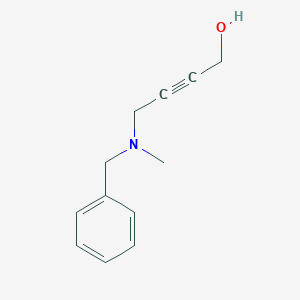
4-(Benzyl(methyl)amino)but-2-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyl(methyl)amino)but-2-YN-1-OL is an organic compound with the molecular formula C12H15NO It is a derivative of butyn-1-ol, where the hydrogen atom on the nitrogen is replaced by a benzyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyl(methyl)amino)but-2-YN-1-OL typically involves the reaction of 4-chlorobut-2-yn-1-ol with benzylmethylamine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation or recrystallization are used to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyl(methyl)amino)but-2-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with Pd/C or Lindlar’s catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-(Benzyl(methyl)amino)but-2-YN-1-one.
Reduction: Formation of 4-(Benzyl(methyl)amino)but-2-ene-1-ol or 4-(Benzyl(methyl)amino)butan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Benzyl(methyl)amino)but-2-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Benzyl(methyl)amino)but-2-YN-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the benzyl and methyl groups on the nitrogen atom can influence the compound’s binding affinity and selectivity towards its targets. Additionally, the hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, further affecting the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzylamino)but-2-YN-1-OL: Lacks the methyl group on the nitrogen atom.
4-(Methylamino)but-2-YN-1-OL: Lacks the benzyl group on the nitrogen atom.
4-(Dimethylamino)but-2-YN-1-OL: Contains two methyl groups on the nitrogen atom instead of one benzyl and one methyl group.
Uniqueness
4-(Benzyl(methyl)amino)but-2-YN-1-OL is unique due to the presence of both benzyl and methyl groups on the nitrogen atom, which can enhance its binding interactions and biological activity compared to similar compounds. The combination of these functional groups provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
4-[benzyl(methyl)amino]but-2-yn-1-ol |
InChI |
InChI=1S/C12H15NO/c1-13(9-5-6-10-14)11-12-7-3-2-4-8-12/h2-4,7-8,14H,9-11H2,1H3 |
Clé InChI |
XHXOAPKWTQSRBL-UHFFFAOYSA-N |
SMILES canonique |
CN(CC#CCO)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


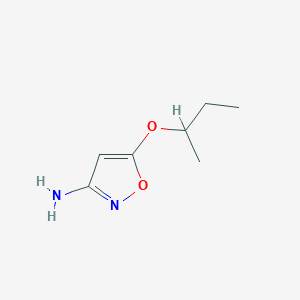
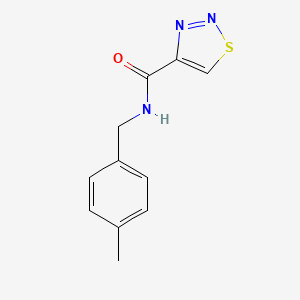
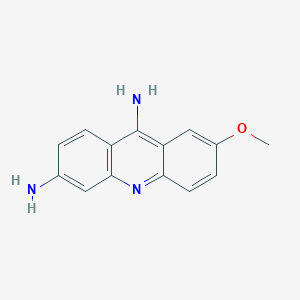
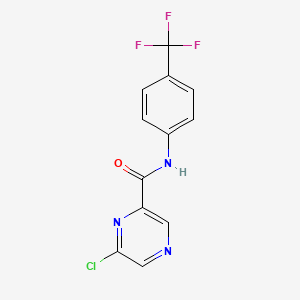

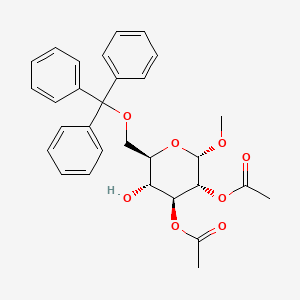
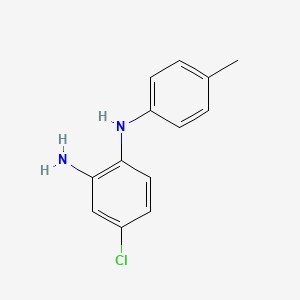
![7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13105214.png)
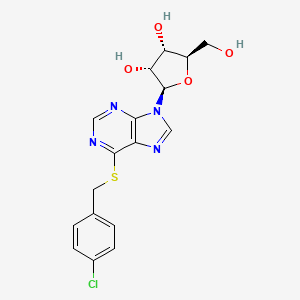
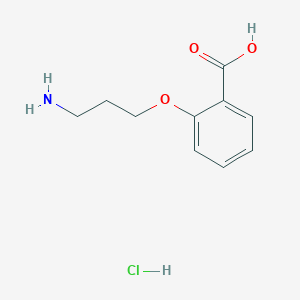
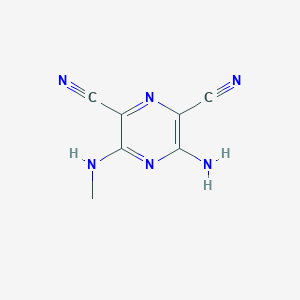
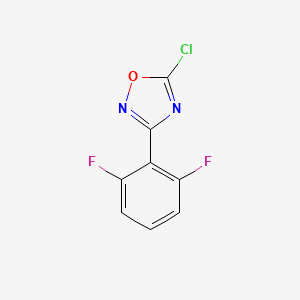
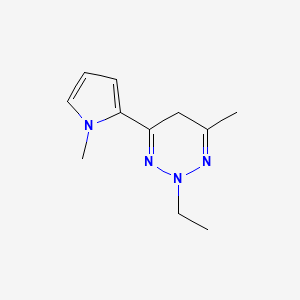
![12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13105265.png)
